molecular formula C13H10N6O B2994729 1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 1707587-06-1

1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No.: B2994729
CAS No.: 1707587-06-1
M. Wt: 266.264
InChI Key: KENCJRQPZTWSAA-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS 1707587-06-1) is a high-purity chemical compound with a molecular formula of C13H10N6O and a molecular weight of 266.26 g/mol . This complex molecule features a fused [1,2,4]triazolo[5,1-c][1,2,4]triazine core structure, which is of significant interest in medicinal chemistry and materials science. The core scaffold is a bio-isostere of purine, making it a valuable precursor in pharmaceutical research for developing novel therapeutic agents . Compounds based on the 1,2,4-triazole pharmacophore have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties . Furthermore, closely related dihydroazolo[5,1-c][1,2,4]triazine (DAT) derivatives have emerged as promising candidates in material science due to their notable photophysical properties, such as fluorescence and large Stokes shifts, making them suitable for applications in developing fluorescent dyes and sensors . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-oxo-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O/c1-9-2-4-10(5-3-9)7-18-13-15-8-16-19(13)12(20)11(6-14)17-18/h2-5,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENCJRQPZTWSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=NC=NN3C(=O)C(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common approach is the cyclization of a suitable precursor containing the 4-methylbenzyl group with a triazole ring-forming reagent. The reaction conditions often require the use of strong bases or acids, and the temperature and pressure must be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other modern techniques can be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

The compound 1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile has the following characteristics:

Names and Identifiers:

  • IUPAC Name: 1-[(4-methylphenyl)methyl]-4-oxo-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile
  • Molecular Formula: C13H10N6OC_{13}H_{10}N_6O
  • CAS Number: 1707587-06-1
  • Synonyms: this compound, 1-(4-Methylbenzyl)-4-oxo-1,4-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile, 1-[(4-methylphenyl)methyl]-4-oxo-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile, AKOS027457897
  • InChI: InChI=1S/C13H10N6O/c1-9-2-4-10(5-3-9)7-18-13-15-8-16-19(13)12(20)11(6-14)17-18/h2-5,8H,7H2,1H3
  • InChIKey: KENCJRQPZTWSAA-UHFFFAOYSA-N
  • SMILES: CC1=CC=C(C=C1)CN2C3=NC=NN3C(=O)C(=N2)C#N
  • PubChem CID: 75466254

Computed Properties:

  • Molecular Weight: 266.26 g/mol
  • XLogP3-AA: 2.3
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 2
  • Exact Mass: 266.09160896 Da
  • Monoisotopic Mass: 266.09160896 Da
  • Topological Polar Surface Area: 87.2 Ų
  • Heavy Atom Count: 20
  • Formal Charge: 0
  • Complexity: 472
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count: 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Compound Is Canonicalized: Yes

Related Compounds:

  • Similar Compounds (2D) and Similar Conformers (3D) can be found via PubChem Search .

** vendors:**

  • Lists chemical vendors .

Mechanism of Action

The mechanism by which 1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[5,1-c][1,2,4]triazine scaffold is versatile, with substituent variations dictating functionality. Below is a systematic comparison:

Structural and Functional Comparison

Compound Name & Structure Substituents Primary Application Key Properties References
1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile 4-Methylbenzyl, 3-CN, 4-oxo Presumed antiviral/antibacterial High lipophilicity (4-methylbenzyl), potential CYP450 interactions
Triazavirin (Riamilovir) 6-Methylthio, 3-NO2, 4-oxo Antiviral (RNA viruses) Approved drug; metabolically activated in vivo; activity against SARS-CoV-2
TTX (4-Amino-3,7-dinitro-[1,2,4]triazolo[5,1-c][1,2,4]triazine) 3,7-Dinitro, 4-NH2 Energetic materials Detonation velocity: 8,312 m/s; insensitive to mechanical stimuli
4-Amino-7-(1H-tetrazol-5-yl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-carbonitrile (34) 7-Tetrazolyl, 3-CN, 4-NH2 Energetic materials Thermal stability (>305°C); low sensitivity to friction/impact
4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile 7-CF3, 3-CN, 4-NH2 Fluorinated bioactive agent Enhanced metabolic resistance; potential CNS activity

Key Findings

Antiviral Activity :

  • Triazavirin’s 3-nitro and 6-methylthio groups are critical for broad-spectrum RNA virus inhibition, including SARS-CoV-2 . The target compound’s 3-CN and 4-methylbenzyl may offer alternative binding modes but require in vivo validation.
  • Nitro groups (e.g., in Triazavirin) are metabolically reduced to active intermediates, whereas carbonitrile derivatives may exhibit direct target engagement .

Energetic Materials :

  • TTX and compound 34 demonstrate superior detonation performance (D = 8,312 m/s) compared to RDX, attributed to nitro and tetrazolyl groups . The target compound’s lack of nitro substituents limits its utility in this domain.

Antibacterial Potential: Derivatives with long alkyl chains (e.g., 4-amino-7-heptadec-8,11-dienyl-...) show antibacterial activity via membrane disruption . The 4-methylbenzyl group in the target compound may similarly enhance lipid bilayer penetration.

Thermal and Chemical Stability :

  • Fluorinated derivatives (e.g., 7-CF3) exhibit high thermal stability, while tetrazolyl-substituted analogs (compound 34) resist decomposition under mechanical stress .

Biological Activity

1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of triazolotriazines, which have been studied for their diverse biological activities including anticancer, antimicrobial, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H10N6O
  • IUPAC Name : 1-[(4-methylphenyl)methyl]-4-oxo-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile
  • CAS Number : 1707587-06-1

The structure of this compound features a triazole ring fused with a triazine core and a 4-methylbenzyl substituent, contributing to its unique chemical properties.

This compound exhibits its biological activity through various mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit cytochrome P450 enzymes (CYP), particularly CYP1A1, which is involved in drug metabolism and the activation of procarcinogens. This inhibition suggests potential applications in cancer therapy.
  • Antimicrobial Activity : Research indicates that derivatives of triazolotriazines possess significant antibacterial properties against various bacterial strains including Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups enhances their antimicrobial efficacy .

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Cytotoxicity Studies : Compounds structurally related to this compound have shown promising results against various cancer cell lines. For example:
    • An IC50 value of 7.1 μM was reported for a related compound against MOLT-4 (human acute lymphoblastic leukemia) cells.
    • Another derivative demonstrated an IC50 of 15.4 μM against MCF-7 (human breast adenocarcinoma) cells. These values indicate considerable cytotoxicity and suggest potential as therapeutic agents .

Antimicrobial Activity

The compound's structural features may confer broad-spectrum antimicrobial activity:

Microbial Strain Activity
Escherichia coliActive
Bacillus subtilisActive
Pseudomonas fluorescensActive

These findings indicate that modifications to the core structure can enhance its efficacy against specific pathogens.

Synthesis and Evaluation

A study synthesized derivatives of triazolotriazines to evaluate their biological activities. The synthesized compounds showed varying degrees of enzyme inhibition and cytotoxicity against cancer cell lines. The results suggested that structural modifications could lead to enhanced biological activity.

Pharmacokinetics

In silico studies have been conducted to predict the pharmacokinetic properties of similar compounds. These studies suggest that the compound may exhibit favorable absorption and distribution characteristics due to its lipophilic nature.

Q & A

Q. What are the optimal synthetic routes and purification methods for 1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[...]carbonitrile?

Methodological Answer: The compound can be synthesized via cyclization of precursor azides or triazenes under controlled conditions. For example, a related triazole derivative was prepared by reacting (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride at 50°C for 16 hours . Key steps include:

  • Reagent Ratios: Use 7.5 equivalents of azido(trimethyl)silane and 10 equivalents of trifluoroacetic acid to drive cyclization.
  • Purification: Flash chromatography (cyclohexane/ethyl acetate gradient, 0–25% ethyl acetate) yields a colorless solid with 88% purity.
  • Monitoring: Track reaction progress via TLC (Rf = 0.58 in 2:1 cyclohexane/ethyl acetate) .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Employ a multi-technique approach:

  • NMR Spectroscopy: Compare 1H and 13C NMR peaks to reference data. For example, the methylbenzyl group in related compounds shows δ = 2.38 ppm (singlet, 3H) in 1H NMR and δ = 21.2 ppm in 13C NMR .
  • Mass Spectrometry: Confirm molecular weight via HRMS (e.g., [M]+ Calcd 238.0961; Found 238.0962) .
  • IR Spectroscopy: Identify nitrile (2231 cm⁻¹) and azide (2139 cm⁻¹) stretches .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved when synthesizing derivatives?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Solvent Standardization: Use deuterated solvents consistently (e.g., Chloroform-d for NMR) .
  • 2D NMR Techniques: Employ COSY or HSQC to resolve overlapping signals.
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values for tautomers or conformers .

Q. What computational methods predict the biological activity of triazolo-triazine derivatives?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes implicated in inflammation or microbial activity) .
  • QSAR Modeling: Correlate electronic parameters (HOMO-LUMO gaps, logP) with bioactivity data from analogs. For example, triazole derivatives with electron-withdrawing groups (e.g., -CN) show enhanced antimicrobial activity .

Q. How can Design of Experiments (DoE) optimize reaction conditions for triazolo-triazine synthesis?

Methodological Answer:

  • Variable Screening: Use fractional factorial designs to test temperature, solvent, and catalyst effects. For example, flow-chemistry DoE reduced reaction times in diphenyldiazomethane synthesis by 40% .
  • Response Surface Methodology (RSM): Optimize yield and purity by modeling interactions between variables (e.g., temperature vs. reagent equivalents) .

Q. What strategies enable selective functionalization of the triazolo-triazine core?

Methodological Answer:

  • Directed Metalation: Use directing groups (e.g., -CN) to regioselectively introduce substituents.
  • Protection/Deprotection: Temporarily block reactive sites (e.g., oxo groups) during synthesis. For example, methylbenzyl groups in related compounds stabilize intermediates during functionalization .

Q. How do structural analogs inform SAR studies for this compound?

Methodological Answer: Compare with triazolquinazolines (e.g., 5-Cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline) to identify activity trends:

  • Electron-Withdrawing Groups: Enhance antimicrobial activity (e.g., -CF3, -Br) .
  • Aromatic Substitution: 4-Methylbenzyl groups improve solubility without compromising stability .

Q. What crystallographic techniques validate the solid-state structure of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD): Submit crystals to the Cambridge Crystallographic Data Centre (CCDC) for analysis. For example, CCDC-1441403 provided definitive data for a triazole-thioether analog .
  • Powder XRD: Assess polymorphism or crystallinity in bulk samples.

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